molecular formula C16H9N5O4 B2791608 N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219903-76-0

N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2791608
CAS No.: 1219903-76-0
M. Wt: 335.279
InChI Key: RTMSEJHVAOSRLN-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of chromen-2-ones and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the cyclization of salicylaldehyde with acetic anhydride

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Coumarin Derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.

  • Oxadiazole Derivatives: These compounds contain the oxadiazole ring and are known for their diverse chemical properties.

Uniqueness: N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of chromen-2-one and oxadiazole structures, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5O4/c22-14(15-20-13(21-25-15)11-8-17-5-6-18-11)19-10-7-9-3-1-2-4-12(9)24-16(10)23/h1-8H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMSEJHVAOSRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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